2,6-Diethyl-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diethyl-4-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is distinguished by the presence of two ethyl groups at the 2 and 6 positions and a methyl group at the 4 position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethyl-4-methylpyridine typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2,6-dimethylpyridine with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. The compound is then purified through distillation or recrystallization techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diethyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
2,6-Diethyl-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diethyl-4-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The nitrogen atom in the pyridine ring plays a crucial role in its binding affinity and reactivity with target molecules.
Comparison with Similar Compounds
2,6-Dimethylpyridine: Lacks the ethyl groups present in 2,6-Diethyl-4-methylpyridine.
4-Methylpyridine: Has a methyl group at the 4 position but lacks the ethyl groups at the 2 and 6 positions.
2,6-Di-tert-butyl-4-methylpyridine: Contains tert-butyl groups instead of ethyl groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups at the 2 and 6 positions enhances its steric hindrance and influences its reactivity compared to other pyridine derivatives.
Properties
CAS No. |
54119-31-2 |
---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2,6-diethyl-4-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-9-6-8(3)7-10(5-2)11-9/h6-7H,4-5H2,1-3H3 |
InChI Key |
XYOSQWTYOCOLBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=N1)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.